2-Ethylbutyl methacrylate
Overview
Description
Scientific Research Applications
Hydrolytic Stability in Polymers
The hydrolytic stability of polymers such as poly(2-(dimethylamino)ethyl methacrylate) has been extensively studied. This research compares the stability of the polymer with its monomer and related compounds, highlighting the chemical resilience of these materials in various pH conditions. Such studies are crucial for understanding the longevity and degradation of polymers in different environments (Wetering et al., 1998).
Controlled/Living Polymerization
Research on the controlled/living polymerization of methacrylates like methyl methacrylate, often using atom transfer radical polymerization (ATRP) in water-borne systems, provides insights into the creation of polymers with specific properties. This work contributes to the development of precise polymer structures for various applications, ranging from industrial uses to biomedical fields (Jousset et al., 2001).
Biocompatible Block Copolymers
The synthesis of biocompatible block copolymers using ATRP of methacryloyloxyethyl phosphorylcholine, often in combination with methacrylate monomers, is an area of research that has implications in biomedicine. These copolymers have potential applications in areas such as tissue engineering and drug delivery systems, underlining the importance of methacrylate derivatives in health and medicine (Ma et al., 2003).
pH- and Temperature-Responsive Hydrogels
The creation of pH- and temperature-responsive hydrogels from copolymers like poly((2-dimethyl amino)ethyl methacrylate-co-2-hydroxyethyl methacrylate) is another significant application. These hydrogels can respond to environmental stimuli, making them suitable for advanced biomedical applications such as controlled drug delivery and smart tissue engineering (Xu et al., 2006).
Functional Polymer Synthesis
The synthesis of activated derivatives of methacrylic acid, like 2-[(1-imidazolyl)formyloxy]ethyl methacrylate, and their homopolymerization offers avenues for creating multifunctional polymers. These polymers can undergo exchange reactions with alcohols and amines, pointing to their versatility in synthesizing diverse functional materials (Ranucci et al., 1999).
Solution Properties of Polymethacrylates
Research into the solution properties of polymethacrylates, such as poly(2-(dimethylamino)ethyl methacrylate)-based copolymers, is crucial for understanding how these materials behave in different solvents. This knowledge is essential for their application in fields like coating technologies and material science (Ydens et al., 2005).
In Vitro Calcification Capacity
The synthesis of copolymers using methacryloyloxyethyl phosphate with methacrylate derivatives and their in vitro calcification capacity is a noteworthy area of research. This work has implications for biomedical applications, particularly in enhancing hydroxyapatite deposition on various substrates, which is vital for bone regeneration and implant technologies (Stancu et al., 2004).
Hydrophobic Coatings
The development of hydrophobic coatings using derivatives like 2-(perfluorooctyl)ethyl methacrylate demonstrates the application of methacrylates in creating non-stick, water-resistant surfaces. This research has significant implications in materials science, especially in developing protective coatings for various applications (Schmidt et al., 1994).
Properties
IUPAC Name |
2-ethylbutyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-5-9(6-2)7-12-10(11)8(3)4/h9H,3,5-7H2,1-2,4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNGPLVDGWOPMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)COC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063716 | |
Record name | 2-Ethylbutyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5138-86-3 | |
Record name | 2-Ethylbutyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5138-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylbutyl methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005138863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethylbutyl methacrylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24167 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propenoic acid, 2-methyl-, 2-ethylbutyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Ethylbutyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylbutyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.545 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ETHYLBUTYL METHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWG0V0F5TY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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